REACTION_CXSMILES
|
[H-].[Na+].[N+:3]([C:6]1[C:7]([OH:16])=[C:8]([O:14][CH3:15])[CH:9]=[C:10]([CH:13]=1)[CH:11]=[O:12])([O-:5])=[O:4].[CH2:17](I)[CH2:18][CH3:19].O>CN(C)C=O>[CH3:15][O:14][C:8]1[CH:9]=[C:10]([CH:13]=[C:6]([N+:3]([O-:5])=[O:4])[C:7]=1[O:16][CH2:17][CH2:18][CH3:19])[CH:11]=[O:12] |f:0.1|
|
Name
|
|
Quantity
|
6.09 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=C(C=C(C=O)C1)OC)O
|
Name
|
|
Quantity
|
41 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
25.87 g
|
Type
|
reactant
|
Smiles
|
C(CC)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight at 70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction was maintained at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
-the solution extracted with ethyl ether
|
Type
|
WASH
|
Details
|
washed with 10% NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to an oil (19 g, 62.7%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=O)C=C(C1OCCC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |